molecular formula C10H16O B14313347 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene CAS No. 110516-23-9

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene

Cat. No.: B14313347
CAS No.: 110516-23-9
M. Wt: 152.23 g/mol
InChI Key: JZWPBILJTMNOAQ-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a but-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with but-2-en-1-ol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclohexene and but-2-en-1-ol.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the reaction with but-2-en-1-ol. The use of catalysts such as vanadium or other transition metals can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ether cleavage or formation reactions. Additionally, its structural features allow it to participate in various organic reactions, influencing the pathways and products formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other cyclohexene derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

110516-23-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-but-2-enoxycyclohexene

InChI

InChI=1S/C10H16O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,7H,4-6,8-9H2,1H3

InChI Key

JZWPBILJTMNOAQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CCCCC1

Origin of Product

United States

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